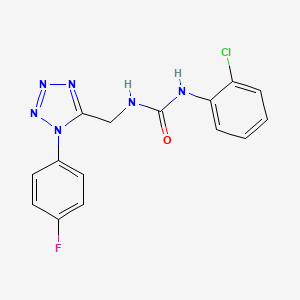
1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative with a tetrazole ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The tetrazole ring is a common bioisostere for the carboxylic acid group, which means it can have similar biological effects .
Molecular Structure Analysis
The molecule contains a urea linkage (-NH-CO-NH-) and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has phenyl rings substituted with chlorine and fluorine .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The tetrazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the tetrazole ring and the chlorine and fluorine substituents would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
- Antihypertensive Agents : Research suggests that derivatives of this compound may have antihypertensive effects by modulating blood pressure regulation mechanisms .
- Anti-Inflammatory Properties : Some studies explore its potential as an anti-inflammatory agent, which could be valuable in treating inflammatory conditions .
- Anticancer Activity : Investigations indicate that certain analogs exhibit anticancer properties, making them promising candidates for drug development .
- Organic Semiconductors : The structural characteristics of this moiety make it interesting for material science applications. Researchers have investigated its use in organic semiconductors, which play a crucial role in electronic devices .
- Diverse Synthetic Strategies : Scientists have employed various synthetic methods to access this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies enable efficient access to the compound for further studies.
- Enzyme Inhibition : Researchers have explored the inhibitory effects of related compounds on specific enzymes, providing insights into potential therapeutic targets .
- Receptor Binding : Investigations into receptor binding interactions shed light on the compound’s biological activity and potential applications .
- Metabolism Studies : Understanding the metabolism of this compound is crucial for drug development. Researchers have studied its metabolic pathways and stability profiles .
- Toxicity Assessment : Toxicological evaluations help assess safety and guide further development .
- Fluorescent Behavior : Certain derivatives exhibit interesting photophysical properties, including fluorescence. These properties can be harnessed for imaging and sensing applications .
Medicinal Chemistry
Material Science
Chemical Synthesis
Biological Studies
Pharmacokinetics and Toxicology
Photophysical Properties
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-12-3-1-2-4-13(12)19-15(24)18-9-14-20-21-22-23(14)11-7-5-10(17)6-8-11/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKRNCTIHOHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)
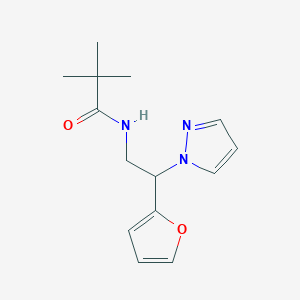

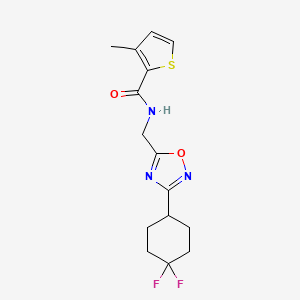
![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

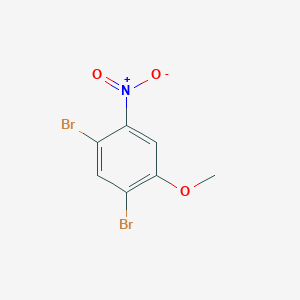
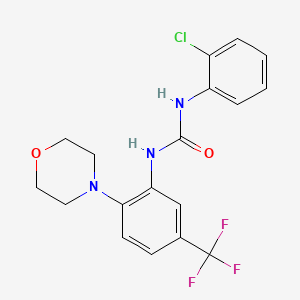
![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)
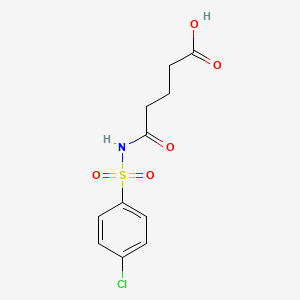
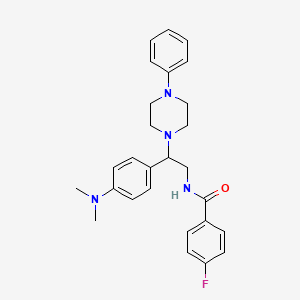
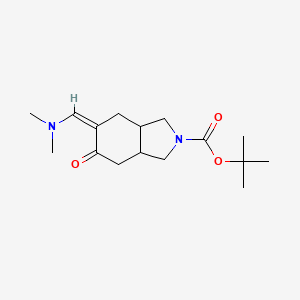
![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)